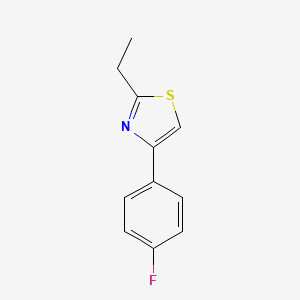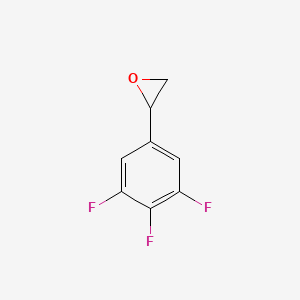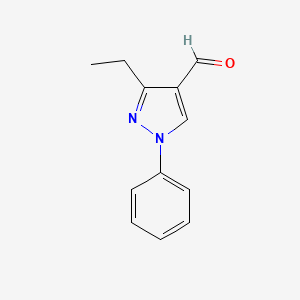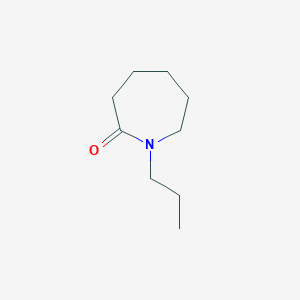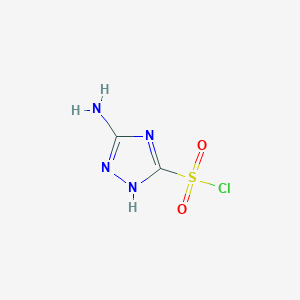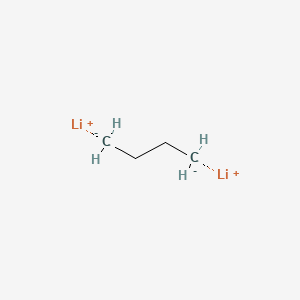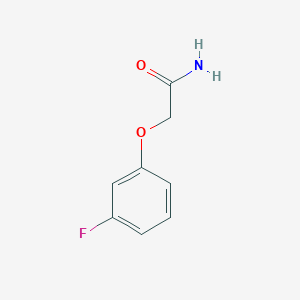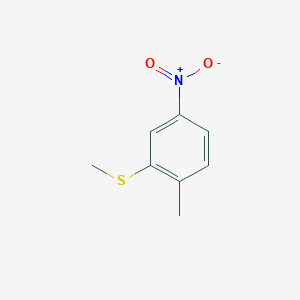![molecular formula C10H6O2S B8677370 Benzo[b]thiophene-2,3-dicarboxaldehyde](/img/structure/B8677370.png)
Benzo[b]thiophene-2,3-dicarboxaldehyde
Übersicht
Beschreibung
Benzo[b]thiophene-2,3-dicarboxaldehyde is an organic compound belonging to the benzothiophene family Benzothiophenes are heterocyclic compounds containing a fused benzene and thiophene ring This particular compound is characterized by the presence of two aldehyde groups at the 2 and 3 positions of the benzothiophene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Benzo[b]thiophene-2,3-dicarboxaldehyde can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-bromo-3-formylthiophene with a suitable base can lead to the formation of 1-benzothiophene-2,3-dicarbaldehyde . Another method involves the use of aryne intermediates, where alkynyl sulfides react with o-silylaryl triflates in a one-step intermolecular manner .
Industrial Production Methods: Industrial production of 1-benzothiophene-2,3-dicarbaldehyde typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of solvents, catalysts, and reaction temperatures are crucial factors in scaling up the production process.
Analyse Chemischer Reaktionen
Types of Reactions: Benzo[b]thiophene-2,3-dicarboxaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde groups can be oxidized to carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde groups can be reduced to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo electrophilic substitution reactions, particularly at the thiophene ring, using reagents like halogens or nitrating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogens (e.g., bromine) in the presence of a catalyst like iron(III) chloride.
Major Products Formed:
Oxidation: 1-Benzothiophene-2,3-dicarboxylic acid.
Reduction: 1-Benzothiophene-2,3-dimethanol.
Substitution: Halogenated benzothiophene derivatives.
Wissenschaftliche Forschungsanwendungen
Benzo[b]thiophene-2,3-dicarboxaldehyde has diverse applications in scientific research:
Wirkmechanismus
The mechanism by which 1-benzothiophene-2,3-dicarbaldehyde exerts its effects depends on its interaction with molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The aldehyde groups can form covalent bonds with nucleophilic sites on proteins, altering their function and activity .
Vergleich Mit ähnlichen Verbindungen
Benzo[b]thiophene-2,3-dicarboxaldehyde can be compared with other benzothiophene derivatives such as:
1-Benzothiophene-2-carboxaldehyde: Lacks the second aldehyde group, leading to different reactivity and applications.
1-Benzothiophene-3-carboxaldehyde: Similar to the 2-carboxaldehyde derivative but with the aldehyde group at the 3 position.
1-Benzothiophene-2,3-dicarboxylic acid: The oxidized form of 1-benzothiophene-2,3-dicarbaldehyde, with carboxylic acid groups instead of aldehydes.
Eigenschaften
Molekularformel |
C10H6O2S |
|---|---|
Molekulargewicht |
190.22 g/mol |
IUPAC-Name |
1-benzothiophene-2,3-dicarbaldehyde |
InChI |
InChI=1S/C10H6O2S/c11-5-8-7-3-1-2-4-9(7)13-10(8)6-12/h1-6H |
InChI-Schlüssel |
VTZUYVQTGCJXFL-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=C(S2)C=O)C=O |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
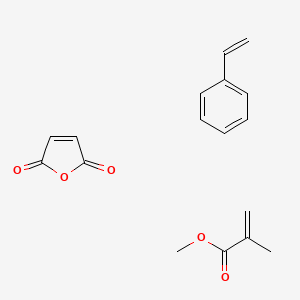
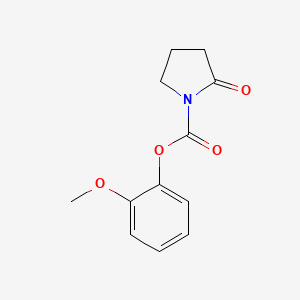
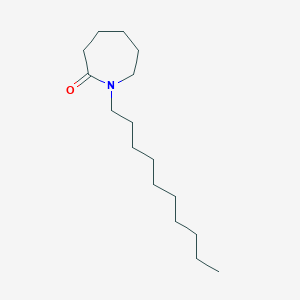
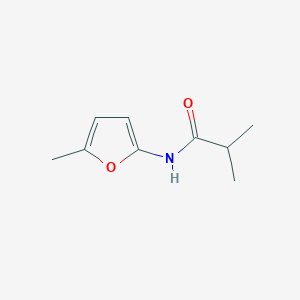
![1-(2-Hydroxypropyl)-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B8677343.png)
![Bicyclo[2.2.1]hept-5-ene-2,2-dicarboxylic acid](/img/structure/B8677351.png)
